1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine
Description
1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine is a piperidine derivative featuring a butylsulfonyl group at the 1-position and a ((4-fluorobenzyl)oxy)methyl substituent at the 4-position. Synthetic routes may involve sulfonylation of piperidine followed by alkylation or coupling reactions, as seen in analogous compounds [1].
Properties
IUPAC Name |
1-butylsulfonyl-4-[(4-fluorophenyl)methoxymethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO3S/c1-2-3-12-23(20,21)19-10-8-16(9-11-19)14-22-13-15-4-6-17(18)7-5-15/h4-7,16H,2-3,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSYRJNHPXGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)COCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation, using reagents such as butylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the 4-Fluorobenzyl Ether Moiety: The final step involves the etherification of the piperidine ring with 4-fluorobenzyl alcohol, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The butylsulfonyl group and the 4-fluorobenzyl ether moiety can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylated Piperidine Derivatives
a) 1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o)
- Structure : Features a benzenesulfonyl group at the 1-position and a methyl group at the 4-position, with a thio-linked oxadiazole substituent.
- Activity : Demonstrated antibacterial properties, suggesting sulfonylated piperidines may target microbial enzymes. The absence of a fluorinated group in this series highlights the unique role of the 4-fluorobenzyl moiety in the target compound [1].
b) 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
- Structure : Contains a bromophenylsulfonyl group and a silyl-protected hydroxyl group.
- Unlike the target compound, this derivative lacks fluorinated motifs, impacting its pharmacokinetic profile [4].
Fluorobenzyl-Substituted Piperidines
a) 4-Fluorodonepezil (1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)
- Structure: A fluorobenzyl group at the 1-position and a dimethoxyindanone group at the 4-position.
- Key Differences : The fluorobenzyl group is directly attached to the piperidine nitrogen, whereas the target compound positions it via an ether linkage.
- Activity : A derivative of donepezil, an acetylcholinesterase inhibitor, indicating fluorinated piperidines may target neurological enzymes. This contrasts with sulfonylated derivatives, which may prioritize antimicrobial activity [3].
b) 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Structure : Combines a benzoyl group and a fluorophenyl-oxadiazole substituent.
- The absence of a sulfonyl group differentiates its reactivity and solubility from the target compound [5].
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties/Activities |
|---|---|---|---|---|
| Target Compound | Not Provided* | Not Provided* | Butylsulfonyl, ((4-fluorobenzyl)oxy)methyl | Potential synthetic intermediate |
| 1-(4-Bromophenylsulfonyl)-4-(TBDMSO)piperidine | C₁₇H₂₆BrNO₃SSi | 432.43 | Bromophenylsulfonyl, TBDMS-protected hydroxyl | Stabilized intermediate for synthesis [4] |
| 4-Fluorodonepezil | C₂₄H₂₇FNO₃ | 396.48 | 4-Fluorobenzyl, dimethoxyindanone | Acetylcholinesterase inhibition [3] |
| 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-oxadiazolyl]methyl}piperidine | C₂₃H₂₄FN₃O₄ | 425.45 | Benzoyl, fluorophenyl-oxadiazole | Structural complexity for receptor binding [5] |
*Molecular formula and molar mass of the target compound can be inferred as C₁₇H₂₄FNO₃S (calculated).
Research Findings and Insights
- Synthetic Strategies : The target compound’s synthesis likely parallels methods for sulfonylated piperidines, such as sulfonylation with butylsulfonyl chloride followed by etherification of the 4-position [1], [4]].
- Biological Relevance : Fluorinated benzyl groups (e.g., in 4-fluorodonepezil) enhance blood-brain barrier penetration, suggesting the target compound may have CNS applications if properly functionalized [3]].
- Computational Modeling : Docking studies (e.g., Glide algorithm [2]) could predict how the butylsulfonyl and fluorobenzyl groups influence binding to targets like enzymes or receptors.
Biological Activity
1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a butylsulfonyl group and a 4-fluorobenzyl ether, suggests significant potential for biological activity, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
- Molecular Formula : C17H26FNO3S
- Molecular Weight : 343.46 g/mol
- CAS Number : 1396792-27-0
The compound's structure supports various interactions with biological targets, making it a subject of interest in drug development. Its classification as a sulfonamide derivative indicates potential applications in medicinal chemistry.
The biological activity of 1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine is primarily linked to its interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways. In vitro studies have indicated that this compound may act as a modulator of neurotransmission:
- Acetylcholinesterase Interaction : The compound has shown potential interactions with acetylcholinesterase, suggesting it could influence cholinergic signaling pathways.
- Neuroactive Properties : Given its structural similarity to other piperidine derivatives known for neuroactivity, it is hypothesized that this compound may exhibit similar effects on neurological functions.
In Vitro Studies
In vitro studies utilizing radiolabeled analogs have demonstrated that 1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine interacts with various enzymes and receptors:
- Inhibition Studies : The compound has been evaluated for its inhibitory effects on tyrosinase (AbTYR), a key enzyme in melanin production. Compounds structurally related to this piperidine have been shown to exhibit competitive inhibition with low IC50 values (e.g., IC50 = 0.18 μM for related compounds) .
Table 1: Comparative IC50 Values of Related Compounds
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine | TBD | TBD |
| 4-(4-Fluorobenzyl)piperazin-1-yl-(3-chloro-2-nitro-phenyl)methanone | 0.18 | Competitive inhibitor |
| Kojic Acid | 17.76 | Reference inhibitor |
Case Studies
Recent studies have explored the potential therapeutic applications of compounds related to 1-(Butylsulfonyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine:
- Neurodegenerative Disorders : Research indicates that piperidine derivatives may offer therapeutic benefits in treating conditions like Alzheimer's disease through modulation of cholinergic pathways.
- Antimelanogenic Effects : The antimelanogenic properties observed in related compounds suggest potential applications in dermatological treatments aimed at hyperpigmentation disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
